molecular formula C12H8F2O3 B11871804 1-(Difluoromethoxy)naphthalene-7-carboxylic acid

1-(Difluoromethoxy)naphthalene-7-carboxylic acid

Cat. No.: B11871804
M. Wt: 238.19 g/mol
InChI Key: IWHPPUCKDGWWLG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-7-carboxylic acid is a chemical compound with the molecular formula C12H8F2O3 It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)naphthalene-7-carboxylic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by carboxylation. One common method involves the reaction of 1-hydroxy-7-naphthoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)naphthalene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene-7-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(Trifluoromethoxy)naphthalene-7-carboxylic acid: Contains a trifluoromethoxy group, which can alter its chemical properties and reactivity.

    1-(Chloromethoxy)naphthalene-7-carboxylic acid: Substituted with a chloromethoxy group, affecting its biological activity.

Uniqueness

1-(Difluoromethoxy)naphthalene-7-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

8-(difluoromethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-3-1-2-7-4-5-8(11(15)16)6-9(7)10/h1-6,12H,(H,15,16)

InChI Key

IWHPPUCKDGWWLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)OC(F)F

Origin of Product

United States

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